Cinnamamide
Overview
Description
Cinnamamide is the simplest member of the class of cinnamamides that consists of acrylamide bearing a phenyl substituent at the 3-position . It is a natural product found in Aristolochia kaempferi, Reseda luteola, and other organisms . The cinnamamide scaffold is present widely in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .
Synthesis Analysis
Cinnamamides were successfully synthesized and tested for α-glucosidase inhibitory activity . A practical method for the synthesis of cinnamamides and piper amides via a conceptually novel three-component reaction of aldehydes, amines, and Meldrum’s acid has been reported .
Molecular Structure Analysis
The cinnamamide scaffold is present widely in a number of natural products and acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity .
Chemical Reactions Analysis
Nineteen synthetic cinnamamides and cinnamates having a cinnamoyl nucleus were prepared and submitted for the evaluation of antimicrobial activity against pathogenic fungi and bacteria . The reaction proceeds under operationally simple conditions without the aid of coupling reagents, oxidants, or catalysts .
Physical And Chemical Properties Analysis
Cinnamamide has a molecular formula of C9H9NO and a molecular weight of 147.17 g/mol .
Scientific Research Applications
Synthesis of Cinnamamide Derivatives
Cinnamamides are synthesized from methyl cinnamates and phenylethylamines, catalyzed by Lipozyme® TL IM in continuous-flow microreactors . This method is highly efficient, with a maximum conversion of 91.3% under optimal conditions . The process features short residence time, mild reaction conditions, and easy control of the reaction process . The catalyst can also be recycled or reused , providing a rapid and economical strategy for the synthesis and design of cinnamamide derivatives for further research on drug activity .
Anti-Inflammatory and Analgesic Activity
Some derivatives of cinnamamides have shown anti-inflammatory and/or analgesic activity . This makes them potential candidates for the development of novel anti-inflammatory agents .
Antimicrobial Activity
Cinnamamide derivatives have been found to exhibit significant antimicrobial activity . They are active on Staphylococcus and Enterococcus species, with a minimum inhibitory concentration (MIC) of 1-4 µg/mL .
Anticancer Activity
Cinnamamide derivatives have shown potential anticancer properties . They have been tested on human cervical HeLa, ovarian SKOV-3, and breast MCF-7 cancer cell lines .
Antioxidant Activity
Cinnamamide derivatives have demonstrated antioxidant activity . Their antioxidant activity was estimated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2′–azino– bis (3–ethylbenzthiazoline–6–sulfonic acid) (ABTS) assays .
Cardioprotective Properties
Cinnamamide shows a cardioprotective profile by preventing vasoconstriction and reducing the risk of complications of hypertension .
Mechanism of Action
Target of Action
Cinnamamide, a derivative of cinnamic acid, has been found to interact with several targets. It has been reported to directly interact with the ergosterol present in the fungal plasmatic membrane and with the cell wall . In addition, it has been found to inhibit α-glucosidase, an enzyme that plays a crucial role in carbohydrate metabolism .
Mode of Action
Cinnamamide’s mode of action is primarily through its interaction with its targets. For instance, it interacts directly with the ergosterol in the fungal plasmatic membrane, leading to changes in the membrane’s structure and function . In the case of α-glucosidase, cinnamamide acts as an inhibitor, preventing the enzyme from breaking down carbohydrates into simple sugars .
Biochemical Pathways
Cinnamamide affects several biochemical pathways. Its interaction with ergosterol disrupts the integrity of the fungal cell membrane, affecting the normal functioning of the cell . By inhibiting α-glucosidase, it interferes with the breakdown of carbohydrates, impacting the overall carbohydrate metabolism .
Result of Action
The result of cinnamamide’s action is multifaceted. Its antifungal activity results from its interaction with ergosterol, leading to the disruption of the fungal cell membrane . Its inhibition of α-glucosidase can potentially lead to the control of postprandial hyperglycemia, making it a potential therapeutic agent for managing diabetes .
Safety and Hazards
Future Directions
The cinnamamide scaffold acts as a useful template for designing and arriving at newly drug-like molecules with potential pharmacological activity . The presence of an isopropyl group is important for antibacterial activity . These compounds could be used as prototypes to obtain new antimicrobial drugs .
properties
IUPAC Name |
(E)-3-phenylprop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H2,10,11)/b7-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJMQOBVMLION-VOTSOKGWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060739, DTXSID901035045 | |
Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-Phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cinnamamide | |
CAS RN |
22031-64-7, 621-79-4 | |
Record name | trans-Cinnamamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22031-64-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Cinnamamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621794 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamamide, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022031647 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | trans-Cinnamamide | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244944 | |
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Record name | CINNAMAMIDE | |
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URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32953 | |
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Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | 2-Propenamide, 3-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2E)-3-Phenylprop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901035045 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.735 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | trans-Cinnamamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CINNAMAMIDE, (E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0JET56H7N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
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